molecular formula C20H19N7O7 B1664513 10-Formylfolic acid CAS No. 134-05-4

10-Formylfolic acid

Cat. No.: B1664513
CAS No.: 134-05-4
M. Wt: 469.4 g/mol
InChI Key: UGWUWNVTCLDEOG-ZDUSSCGKSA-N
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Future Directions

10-Formylfolic acid is often used in cancer risk correlation studies . An increase in this compound content was observed for all breads, but 10-formyldihydrofolate seemed to be more stable in rye breads than in oat and wheat breads . The results showed that folates undergo significant changes during digestion and that food matrices could be modified to affect these changes towards better folate bioaccessibility .

Biochemical Analysis

Biochemical Properties

10-Formylfolic acid is involved in several biochemical reactions, primarily as a donor of formyl groups in the folate cycle. It interacts with enzymes such as methionine synthase and thymidylate synthase, which are essential for the synthesis of methionine and thymidine, respectively . These interactions facilitate the transfer of one-carbon units, which are vital for nucleotide biosynthesis and amino acid metabolism.

Cellular Effects

This compound influences various cellular processes, including cell proliferation, mitochondrial respiration, and epigenetic regulation . It affects cell signaling pathways by modulating the availability of one-carbon units, which are necessary for the methylation of DNA and histones. This, in turn, impacts gene expression and cellular metabolism, promoting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific enzymes and acting as a cofactor in one-carbon transfer reactions . It facilitates the conversion of homocysteine to methionine and the synthesis of thymidylate from deoxyuridylate. These reactions are crucial for maintaining the balance of nucleotides and amino acids in the cell, ensuring proper DNA synthesis and repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are influenced by various factors, including temperature and the presence of antioxidants . It is readily oxidized to 10-formyl-dihydrofolate and further to this compound under prolonged incubation. These changes can affect its long-term efficacy and impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it supports normal cellular function and growth, while high doses can lead to toxicity and adverse effects . Studies have shown that excessive intake of folic acid derivatives can cause oxidative stress and mitochondrial dysfunction, highlighting the importance of dosage regulation.

Metabolic Pathways

This compound is involved in the folate metabolic pathway, where it participates in the transfer of one-carbon units . It interacts with enzymes such as dihydrofolate reductase and methylenetetrahydrofolate reductase, which are essential for the regeneration of tetrahydrofolate and the synthesis of methionine. These interactions are crucial for maintaining the flow of metabolites and ensuring proper cellular function.

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins . It is taken up by folate receptors and reduced folate carriers, which facilitate its entry into cells and tissues. Once inside, it is localized to the cytoplasm and mitochondria, where it participates in one-carbon metabolism and other cellular processes.

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that the compound reaches specific compartments where it can effectively participate in biochemical reactions and support cellular function.

Chemical Reactions Analysis

10-Formylfolic acid undergoes several types of chemical reactions, including:

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWUWNVTCLDEOG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158448
Record name 10-Formylfolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-05-4, 25377-55-3
Record name 10-Formylfolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Formyldihydropteroylglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Formylfolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-10-formylfolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-FORMYLFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI902R79R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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